molecular formula C17H14ClF3N4O B2826537 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile CAS No. 339011-88-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile

Cat. No.: B2826537
CAS No.: 339011-88-0
M. Wt: 382.77
InChI Key: KIRMFNODVGGADB-UHFFFAOYSA-N
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Description

This compound is a substituted acetonitrile derivative featuring:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, a halogenated pyridine moiety known for enhancing pesticidal and herbicidal activity due to its electron-withdrawing properties.
  • A morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom), which improves solubility and bioavailability in polar solvents.
  • A 2-pyridinyl substituent, contributing to aromatic interactions in biological systems.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O/c18-13-9-12(17(19,20)21)10-24-15(13)16(11-22,14-3-1-2-4-23-14)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMFNODVGGADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile typically involves multiple steps. One common method starts with the chlorination of 2-pyridineacetonitrile, followed by the introduction of the trifluoromethyl group. The morpholino group is then added through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for producing large quantities of the compound with minimal impurities .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring. A key synthesis method involves substituting chloro groups in pyridine derivatives with acetonitrile under basic conditions. For example:

Reaction Conditions

  • Reagents : Sodium methoxide or sodium ethoxide (alkali), acetonitrile solvent, and catalysts.

  • Temperature : 110–130°C.

  • Pressure : 2.8–3 MPa under argon atmosphere.

  • Time : 10–16 hours.

Mechanism :
The chloro group in 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes substitution with acetonitrile, facilitated by deprotonation of the nitrile group by the alkali, forming the target compound.

Example Yields :

Reagent RatioTemperature (°C)Yield
1mmol:15ml:1.4mmol:4mg130°C, 16h99.2%
1mmol:12ml:1.3mmol:3mg120°C, 12h98.7%

Oxidation Reactions

Oxidation typically targets the nitrile group or electron-rich aromatic rings. While direct oxidation data for this compound is limited, structurally analogous pyridine derivatives undergo oxidation to form amides or carboxylic acids under strong oxidizing agents. Potential reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction Reactions

Reduction of the nitrile group to an amine or alcohol is feasible using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For example:

  • LiAlH₄ : Converts the nitrile group to a primary amine under anhydrous conditions.

  • NaBH₄ : May reduce nitriles to alcohols in specific solvent systems.

Hydrolysis Reactions

The nitrile group can undergo hydrolysis to form carboxylic acids or amides. For instance:

  • Basic hydrolysis : Results in carboxylic acid derivatives.

  • Acidic hydrolysis : May yield amides under controlled conditions.

Structural Analysis and Reactivity

The compound’s reactivity is influenced by its substituents:

  • Trifluoromethyl group : Enhances electrophilicity on the pyridine ring.

  • Morpholino group : Contributes to basicity and may participate in nucleophilic attacks.

  • Chloro group : A leaving group for substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has demonstrated that compounds containing pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of 2-pyridinyl compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against pathogens .
  • Cancer Therapeutics : Compounds similar to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile have been explored for their potential in cancer treatment. Their mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth. For example, studies have indicated that certain pyridine derivatives can inhibit receptor tyrosine kinases, which are pivotal in cancer cell proliferation .
  • Neurological Disorders : The morpholino group in the compound suggests potential applications in treating neurological disorders. Pyridine derivatives have been investigated for their effects on neurotransmitter systems, making them candidates for further development in neuropharmacology .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including:

  • Catalytic Reactions : Utilizing transition metal catalysts (such as palladium or nickel) to facilitate coupling reactions between arylboronic acids and halogenated pyridines has been a common approach. This method allows for the efficient formation of complex structures with high yields .
  • Solvent Effects : The choice of solvent can significantly impact the reaction's efficiency and yield. Polar aprotic solvents are often preferred for reactions involving nucleophilic substitutions due to their ability to stabilize charged intermediates.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of effectiveness against clinically relevant bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity against resistant strains .
  • Inhibition of Kinase Activity : In a pharmacological study, a series of pyridine-based compounds were tested for their ability to inhibit specific kinases involved in cancer progression. The results demonstrated that modifications to the pyridine ring significantly influenced the inhibitory potency, suggesting a structure-activity relationship that could be exploited in drug design .

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight CAS Number Key References
Target Compound : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile R1 = morpholino, R2 = 2-pyridinyl C16H13ClF3N3OS* 387.81 338762-06-4
Analog 1 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile R1 = morpholino, R2 = 2-thienyl C16H13ClF3N3OS 387.81 338762-06-4
Analog 2 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile R1 = 4-nitrophenyl, R2 = H C14H8ClF3N3O2 341.68 213994-29-7
Analog 3 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide R1 = acetamide, R2 = 2-pyridinyl C13H9ClF3N3O 315.68 338407-44-6

*Note: Molecular formula for the target compound is inferred from Catalog Number 165682 ().

Key Structural Differences and Implications

Substituent Effects on Bioactivity: Morpholino vs. This modification may reduce membrane permeability but improve systemic distribution in plants for pesticidal action . Morpholino vs. 4-Nitrophenyl (Analog 2): The nitro group in Analog 2 is strongly electron-withdrawing, which may increase electrophilic reactivity but reduce metabolic stability compared to the morpholino group . Morpholino vs. Acetamide (Analog 3): The acetamide group introduces hydrogen-bonding capacity, which could enhance target binding affinity in biological systems (e.g., enzyme inhibition) compared to the morpholino’s bulkier, non-planar structure .

Molecular Weight and Solubility :

  • The target compound (MW 387.81) and Analog 1 share identical molecular weights, suggesting similar pharmacokinetic profiles.
  • Analog 2 (MW 341.68) and Analog 3 (MW 315.68) have lower molecular weights due to simpler substituents, which may correlate with faster metabolic clearance .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in the preparation of related pyridinyl acetonitriles (e.g., hydrogenation of [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile in ).

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimal yield?

The compound is synthesized via multi-step reactions, starting with halogenated pyridine precursors. Key steps include nucleophilic substitution at the chloro group and functionalization of the morpholino moiety. Reaction conditions require controlled temperatures (e.g., 50–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts like palladium for coupling reactions. Strong acids (e.g., H₂SO₄) are avoided to prevent decomposition of the trifluoromethyl group . Purification often involves column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies pyridine ring protons (δ 7.5–8.5 ppm) and morpholino protons (δ 3.4–3.8 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 401.03) .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

The chloro group undergoes nucleophilic substitution with amines or thiols, while the cyano group can be reduced to an amine (e.g., using LiAlH₄). The trifluoromethyl group is electron-withdrawing, enhancing the electrophilicity of the pyridine ring. The morpholino moiety stabilizes intermediates via resonance, influencing reaction pathways .

Advanced Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets like fungicide-binding enzymes?

Molecular docking (e.g., AutoDock Vina) identifies binding pockets in targets such as succinate dehydrogenase (SDH). Density Functional Theory (DFT) calculates electrostatic potential surfaces, revealing regions prone to hydrogen bonding (e.g., morpholino oxygen). MD simulations assess stability of ligand-enzyme complexes over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported reaction yields from divergent synthetic protocols?

  • Reproducibility Checks : Replicate methods under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry).
  • Byproduct Analysis : LC-MS identifies impurities (e.g., dehalogenated byproducts) that reduce yields.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time and temperature .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent Variation : Replace the chloro group with bromo (enhanced lipophilicity) or methoxy (improved solubility).
  • Morpholino Modification : Introduce methyl groups to the morpholino ring to alter steric effects.
  • Bioassays : Test analogs against Fusarium spp. to correlate structural changes with IC₅₀ values .

Q. What advanced techniques assess purity and detect trace impurities in the compound?

  • GC-MS : Detects volatile impurities (e.g., residual solvents).
  • X-ray Crystallography : Confirms stereochemical purity of the morpholino-pyridine junction.
  • ICP-OES : Quantifies heavy metal contaminants (e.g., Pd from catalysts) to <1 ppm .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Key Byproducts
Chloro SubstitutionK₂CO₃, DMF, 70°C78Dehalogenated pyridine
Morpholino CouplingPd(OAc)₂, THF, 60°C65Unreacted morpholine

Q. Table 2. Biological Activity of Analogues

AnalogSubstituentIC₅₀ (μM, Fusarium)LogP
ParentCl, CF₃0.452.8
Analog 1Br, CF₃0.323.1
Analog 2Cl, OCH₃1.201.9

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